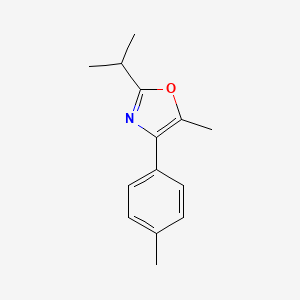
tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a 4-chlorostyryl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-chlorostyrene and 2-bromophenyl tert-butyl carbamate.
Coupling Reaction: A palladium-catalyzed Heck reaction is employed to couple 4-chlorostyrene with 2-bromophenyl tert-butyl carbamate. This reaction is typically carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4 in a solvent such as DMF (dimethylformamide) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate can undergo oxidation reactions, particularly at the styryl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced, especially at the styryl double bond, to yield the corresponding saturated derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
The compound may be explored for its potential biological activities. The presence of the carbamate group suggests it could act as a prodrug, releasing active amines under physiological conditions.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The styryl group is known to interact with various biological targets, and the carbamate group can enhance the compound’s stability and bioavailability.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism by which tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to the release of active amines from the carbamate group. The styryl group could participate in π-π interactions or hydrogen bonding with biological targets, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- tert-Butyl (E)-(2-(4-bromostyryl)phenyl)carbamate
- tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate
- tert-Butyl (E)-(2-(4-fluorostyryl)phenyl)carbamate
Uniqueness
tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate is unique due to the presence of the 4-chlorostyryl group, which can impart distinct electronic and steric properties compared to other substituents. This uniqueness can influence the compound’s reactivity and interactions in various applications, making it a valuable compound for research and development.
特性
分子式 |
C19H20ClNO2 |
|---|---|
分子量 |
329.8 g/mol |
IUPAC名 |
tert-butyl N-[2-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]carbamate |
InChI |
InChI=1S/C19H20ClNO2/c1-19(2,3)23-18(22)21-17-7-5-4-6-15(17)11-8-14-9-12-16(20)13-10-14/h4-13H,1-3H3,(H,21,22)/b11-8+ |
InChIキー |
HTBXAVUTXOZHKR-DHZHZOJOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/C2=CC=C(C=C2)Cl |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




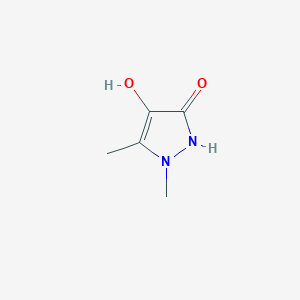
![tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate](/img/structure/B12864488.png)
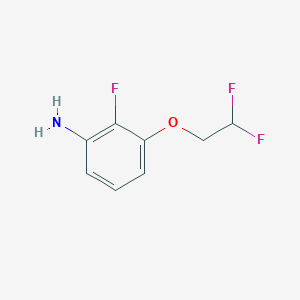

![2-(2-Chlorobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12864517.png)
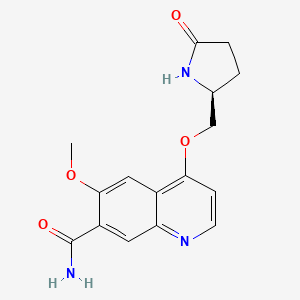
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium](/img/structure/B12864524.png)

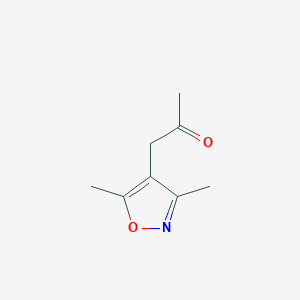
![[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate](/img/structure/B12864533.png)
![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12864548.png)
